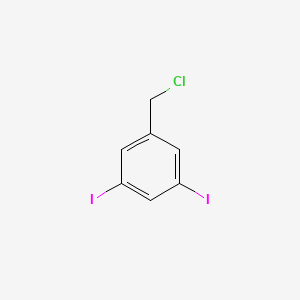
1-(Chloromethyl)-3,5-diiodobenzene
Vue d'ensemble
Description
This would involve identifying the compound’s chemical formula, its structure, and its IUPAC name.
Synthesis Analysis
This would involve detailing the methods and reagents used in the compound’s synthesis, as well as any relevant reaction conditions.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what the reaction conditions are.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis Applications
1-(Chloromethyl)-3,5-diiodobenzene serves as a key intermediate in the synthesis of various chemically and industrially significant compounds. For instance, it is utilized in the synthesis of chiral helical poly(phenyleneethynylenes) without the presence of any chiral moieties except for their helical conformation, highlighting its role in creating polymers with specific optical activities (Inoue et al., 2009). This polymer demonstrates potential applications in advanced materials science, particularly in the development of novel optoelectronic devices due to its unique optical properties.
Catalytic and Chemical Transformation Applications
The compound also finds application in the field of catalysis and chemical transformations. For example, the preparation of carbazole-bearing porous organic polymers with a mulberry-like morphology for efficient iodine capture showcases its utility in environmental remediation, particularly in capturing radioactive iodine from nuclear waste (Xiong et al., 2019). This application is crucial for addressing environmental pollution and enhancing the safety of nuclear energy production.
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards. It would also involve determining appropriate safety precautions for handling the compound.
Orientations Futures
This would involve discussing potential future research directions, such as new reactions the compound could be used in, new synthesis methods, or potential applications.
Each of these sections would involve a thorough review of the scientific literature on the compound. The information would be presented in a clear, organized manner, with each section forming a separate paragraph with its own subheading. Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. If you have a specific compound or topic in mind, feel free to ask!
Propriétés
IUPAC Name |
1-(chloromethyl)-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDATYPYCGSBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3,5-diiodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



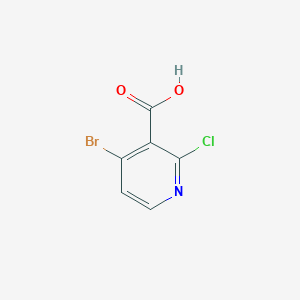
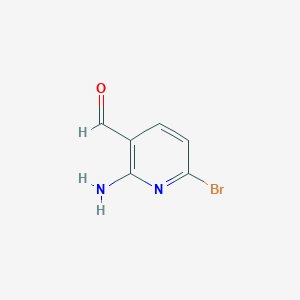
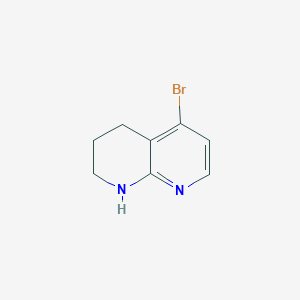
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)

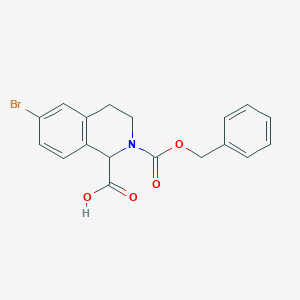
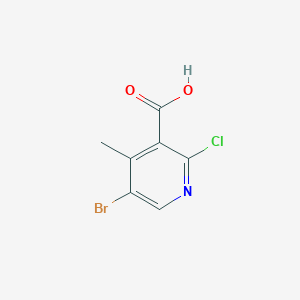
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
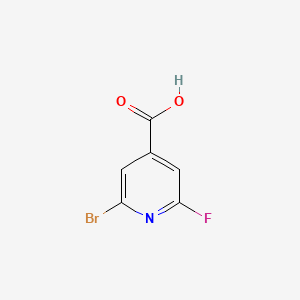
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)